molecular formula C15H12BrFO B1532299 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one CAS No. 898761-40-5

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Cat. No. B1532299
M. Wt: 307.16 g/mol
InChI Key: QKWBZXRHYHGLHX-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one” appears to be a ketone with two phenyl groups attached to the alpha carbon. One phenyl group has a bromine atom at the para position, and the other has a fluorine atom at the para position.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl and fluorophenyl precursor with a propanone derivative. The exact method would depend on the available starting materials and the desired conditions for the reaction.



Molecular Structure Analysis

The molecular structure of this compound would consist of a central carbon atom double-bonded to an oxygen atom (forming a carbonyl group) and single-bonded to two phenyl rings. One phenyl ring would have a bromine atom attached, and the other would have a fluorine atom attached.



Chemical Reactions Analysis

As a ketone, this compound could undergo a variety of reactions. These could include nucleophilic addition reactions, oxidation and reduction reactions, and various condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the ketone group. These could affect its polarity, boiling point, melting point, and solubility.


Scientific Research Applications

Quantum Chemical Analysis and Structural Properties

A detailed quantum chemical study on a derivative of 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one, specifically (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been conducted. This research involved synthesizing and crystallizing the compound, followed by characterizing its physical properties through various spectroscopic methods. The crystal structure was determined via single crystal X-ray diffraction. Quantum chemical investigations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), were employed to analyze structural and electronic properties, revealing insights into the molecular geometry, chemical shifts, and the HOMO-LUMO energy gap. The study provides a comprehensive understanding of the compound's molecular structure and electronic behavior, which are crucial for its potential applications in scientific research (Zaini et al., 2018).

Synthesis and Crystal Structures of Chalcone Derivatives

Research into chalcone derivatives structurally related to 3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one has led to the synthesis of compounds through the Claisen-Schmidt condensation reaction. These compounds were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into their molecular structure and interactions. The study reveals the influence of molecular geometry on the stability and interactions of such compounds, contributing to the understanding of their potential research applications (Salian et al., 2018).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. This would involve further studies on its physical and chemical properties, as well as its reactivity.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted. Always consult with a qualified chemist or researcher when working with unknown compounds.


properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBZXRHYHGLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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